molecular formula C25H20F3NO5 B2530893 N-Fmoc-O-(trifluoromethyl)-L-tyrosine CAS No. 1260614-87-6

N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Cat. No.: B2530893
CAS No.: 1260614-87-6
M. Wt: 471.432
InChI Key: QPJWCBIGYAOSPW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-O-(trifluoromethyl)-L-tyrosine is a useful research compound. Its molecular formula is C25H20F3NO5 and its molecular weight is 471.432. The purity is usually 95%.
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

Biochemical Analysis

Biochemical Properties

N-Fmoc-O-(trifluoromethyl)-L-tyrosine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and coupling reagents. The Fmoc group is removed by treatment with a base, typically piperidine, to expose the amino group for peptide bond formation. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in peptide synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into synthetic peptides that mimic natural peptides, allowing researchers to study their effects on cells. These synthetic peptides can interact with cell surface receptors, enzymes, and other biomolecules, modulating cellular functions and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed by treatment with a base. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating efficient peptide bond formation. The resulting peptides can interact with various biomolecules, including enzymes and receptors, modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The Fmoc group provides stability during the synthesis process, but it must be removed at specific stages to allow for peptide bond formation. The trifluoromethyl group enhances the compound’s stability, reducing degradation and ensuring consistent results in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound may be well-tolerated and effectively incorporated into peptides. At higher dosages, there may be threshold effects or potential toxicity. It is essential to optimize the dosage to achieve the desired effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The Fmoc group is removed by treatment with a base, exposing the amino group for peptide bond formation. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating efficient peptide synthesis. The resulting peptides can participate in various metabolic processes, interacting with enzymes and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and reactivity, enhanced by the trifluoromethyl group, ensure efficient transport and distribution. This allows for its incorporation into peptides and subsequent interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its incorporation into peptides and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the activity and function of the resulting peptides, allowing for precise modulation of cellular processes .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJWCBIGYAOSPW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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